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Welcome to the technical support center for the optimization of imipenem-funobactam
synergistic effects. This resource is designed for researchers, scientists, and drug development

professionals. Below you will find troubleshooting guides and frequently asked questions to

assist with your experiments.

Troubleshooting Guides
This section addresses specific issues that may arise during in vitro synergy testing of

imipenem-funobactam.

Issue 1: Inconsistent MIC or FIC Index (FICI) values in checkerboard assays.

Question: My checkerboard assay results for imipenem-funobactam are not reproducible.

What are the potential causes and solutions?

Answer: Inconsistent results in checkerboard assays can stem from several factors. Here are

some common causes and troubleshooting steps:

Inoculum Preparation: Variability in the inoculum density is a primary source of

inconsistency.[1]

Solution: Strictly adhere to standardized protocols for inoculum preparation, such as

using a McFarland turbidity standard. Ensure the bacterial culture is in the logarithmic
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growth phase. For greater accuracy, use a spectrophotometer to measure the optical

density. The prepared inoculum should be used within 15-60 minutes of preparation.[1]

Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to

significant errors.

Solution: Ensure pipettes are regularly calibrated. Use new tips for each dilution to

prevent carryover. For improved consistency, consider using multichannel pipettes when

preparing plates.[1]

Incubation Conditions: Variations in incubation time and temperature can affect bacterial

growth and, consequently, the MIC values.[1]

Solution: Maintain a consistent incubation temperature (typically 35°C ± 2°C) and

duration (16-20 hours for most bacteria).[1] Avoid stacking plates too high in the

incubator, as this can lead to uneven temperature distribution.[1]

Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the

antimicrobial agents and affect bacterial growth.

Solution: To mitigate this, fill the outer wells with sterile broth or water and do not use

them for experimental data.[2]

Issue 2: Discrepancy between checkerboard and time-kill assay results.

Question: My time-kill assay indicates synergy, but the checkerboard assay does not (or

vice-versa). Why is there a discrepancy?

Answer: This is a common challenge that arises from the different endpoints these two

methods measure.

Static vs. Dynamic Measurement: The checkerboard assay is a static method that

determines the inhibition of growth at a single time point (e.g., 18-24 hours). In contrast,

the time-kill assay is a dynamic method that assesses the rate of bacterial killing over

time.[2]
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Different Endpoints: A combination of drugs may be synergistic in its rate of killing but not

in the final concentration required for inhibition, or vice versa.[2]

Solution: It is important to consider both sets of data. The choice of which result is more

relevant may depend on the specific research question. For understanding the rapid

bactericidal activity, the time-kill assay is more informative. For determining the

concentration needed to inhibit growth over a longer period, the checkerboard assay is

more appropriate.

Issue 3: FICI calculations do not show synergy, even when it is expected.

Question: I am not observing synergy with my FICI calculations for imipenem-funobactam.

What could be the issue?

Answer: If you are not observing the expected synergy, consider the following:

Incorrect MICs: The FICI calculation is dependent on the accurate determination of the

MIC for each drug alone. If the initial MICs are incorrect, the FICI will also be incorrect.[1]

Solution: Re-run the MIC determination for imipenem and funobactam individually to

ensure accuracy.

Suboptimal Concentration Range: The tested concentration range may not cover the

synergistic interaction range.

Solution: Widen the range of concentrations tested for both imipenem and funobactam
in the checkerboard assay.

Drug Instability: Ensure that both imipenem and funobactam are stable in the chosen

medium and under the specified incubation conditions.[1]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergy between imipenem and funobactam?

A1: Imipenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to

penicillin-binding proteins (PBPs).[3] Funobactam is a novel diazabicyclooctane β-lactamase

inhibitor.[3][4] It has little to no intrinsic antibacterial activity on its own.[3] Its primary role is to
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protect imipenem from degradation by a broad range of β-lactamases, including Ambler Class

A, C, and D enzymes, which are produced by many multidrug-resistant bacteria.[3][5] By

inhibiting these enzymes, funobactam restores the efficacy of imipenem against resistant

strains.[3][4]
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Caption: Mechanism of Imipenem-Funobactam Synergy.

Q2: What are the typical synergistic ratios of imipenem to funobactam?

A2: The optimal synergistic ratio can vary depending on the bacterial species and the specific

resistance mechanisms present. In vivo studies in murine models have shown efficacy with a

human-simulated regimen of 500 mg imipenem and 250 mg funobactam administered every 6

hours as a 1-hour infusion.[5][6][7] This suggests a 2:1 ratio of imipenem to funobactam is

effective. However, the ideal ratio for your specific experimental conditions should be

determined empirically using methods like the checkerboard assay.

Q3: What are the standard methods for determining synergy?

A3: The two most common methods are the checkerboard assay and the time-kill assay.

Checkerboard Assay: This method uses a 96-well plate to test various concentrations of two

drugs, both alone and in combination.[8] The results are used to calculate the Fractional
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Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[9][10]

FICI ≤ 0.5: Synergy[10][11][12]

0.5 < FICI ≤ 4.0: Additive or indifference[10][12]

FICI > 4.0: Antagonism[10][12]

Time-Kill Assay: This dynamic assay measures the rate of bacterial killing over time when

exposed to one or more antimicrobial agents.[2] Synergy is typically defined as a ≥ 2-log10

decrease in CFU/mL between the combination and the most active single agent at a specific

time point.[13]
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Caption: General Experimental Workflow for Synergy Testing.
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Data and Protocols
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of imipenem-

funobactam against various carbapenem-resistant Enterobacterales (CRE) and other Gram-

negative bacteria from published studies.

Organism
Imipenem MIC
(mg/L)

Imipenem/Fun
obactam MIC
Range (mg/L)

Funobactam
Concentration

Reference

Acinetobacter

baumannii
>64 0.25 - 16 Fixed at 4 mg/L [5]

Pseudomonas

aeruginosa
>64 2 - 8 Fixed at 4 mg/L [6]

Klebsiella

pneumoniae
>64 0.25 - 16 Fixed at 4 mg/L [5]

Note: The efficacy of funobactam is concentration-dependent, and in many studies, it is used

at a fixed concentration while the concentration of imipenem is varied.

Experimental Protocols
1. Checkerboard Assay Protocol

This protocol is adapted from standard methodologies for determining the Fractional Inhibitory

Concentration Index (FICI).[8][9]

Prepare Stock Solutions: Prepare stock solutions of imipenem and funobactam at a

concentration at least 10 times the highest desired concentration to be tested.

Prepare Microtiter Plate: Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all

wells of a 96-well microtiter plate.

Serial Dilutions (Drug 1 - Imipenem): Add 50 µL of the imipenem stock solution to the first

well of each row and perform serial two-fold dilutions along the rows.
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Serial Dilutions (Drug 2 - Funobactam): Add 50 µL of the funobactam stock solution to the

first well of each column and perform serial two-fold dilutions down the columns.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5

CFU/mL in each well.

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

Incubation: Incubate the plate at 35°C for 18-24 hours.

Reading Results: Determine the MIC of each drug alone and in combination by visual

inspection for turbidity or by measuring the optical density at 600 nm.[14]

Calculate FICI: Calculate the FICI for each well showing no growth to determine the nature

of the interaction.[9][10]

FICI Calculation: FICI = FIC of Imipenem + FIC of Funobactam Where:

FIC of Imipenem = (MIC of imipenem in combination) / (MIC of imipenem alone)

FIC of Funobactam = (MIC of funobactam in combination) / (MIC of funobactam alone)
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Caption: Troubleshooting Decision Tree for Checkerboard Assays.
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2. Time-Kill Assay Protocol

This protocol is based on standard time-kill methodologies.[2][12]

Prepare Cultures: Grow an overnight culture of the test organism. Dilute to achieve a starting

concentration of approximately 5 x 10^5 CFU/mL in multiple tubes.

Drug Concentrations: Prepare tubes with imipenem alone, funobactam alone, and the

combination of imipenem and funobactam at desired concentrations (often sub-MIC values,

e.g., 0.25x or 0.5x MIC). Include a growth control tube with no drug.

Inoculation: Inoculate each tube with the prepared bacterial suspension.

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points

(e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

Determine Viable Counts: Perform serial dilutions of each aliquot and plate on appropriate

agar plates to determine the colony-forming units per milliliter (CFU/mL).

Analyze Data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically

defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active

single agent.

Disclaimer: This information is intended for research use only. Always refer to established

guidelines and perform appropriate controls in your experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/publication/361881911_In_Vitro_and_In_Vivo_Activities_of_a_Novel_b-Lactamase_Inhibitor_Combination_ImipenemXNW4107_against_Recent_Clinical_Gram-negative_Bacilli_from_China
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10477119/
https://www.researchgate.net/publication/373045416_Imipenemfunobactam_formerly_XNW4107_in_vivo_pharmacodynamics_against_serine_carbapenemase-producing_Gram-negative_bacteria_a_novel_modelling_approach_for_time-dependent_killing
https://pubmed.ncbi.nlm.nih.gov/37667103/
https://pubmed.ncbi.nlm.nih.gov/37667103/
https://pubmed.ncbi.nlm.nih.gov/37667103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8563647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8563647/
https://antiviral.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.html
https://antiviral.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.html
https://emerypharma.com/solutions/cell-microbiology-services/antimicrobial-synergy-study-checkerboard-testing/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6698365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6698365/
https://actascientific.com/ASMI/pdf/ASMI-04-0825.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5192108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5192108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5192108/
https://www.researchgate.net/publication/355272169_New_and_simplified_method_for_drug_combination_studies_by_checkerboard_assay
https://www.benchchem.com/product/b15623608#optimizing-imipenem-funobactam-ratios-for-synergistic-effects
https://www.benchchem.com/product/b15623608#optimizing-imipenem-funobactam-ratios-for-synergistic-effects
https://www.benchchem.com/product/b15623608#optimizing-imipenem-funobactam-ratios-for-synergistic-effects
https://www.benchchem.com/product/b15623608#optimizing-imipenem-funobactam-ratios-for-synergistic-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b15623608?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

